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Compound of Interest

Compound Name:
1-(2-Chloro-6-

methoxyphenyl)ethanone

CAS No.: 881883-32-5

Cat. No.: B1490065

Get Quote

Technical Profile: 1-(2-Chloro-6-
methoxyphenyl)ethanone
Strategic Utility in Medicinal Chemistry & Process
Development
Executive Summary 1-(2-Chloro-6-methoxyphenyl)ethanone (CAS 881883-32-5) is a 2,6-

disubstituted acetophenone derivative characterized by significant steric hindrance around the

carbonyl center. Unlike simple acetophenones, the ortho-chloro and ortho-methoxy

substituents force the acetyl group out of planarity with the aromatic ring. This "ortho-effect"

alters its electronic profile, making it a critical intermediate for synthesizing N-heterocyclic

olefins (NHOs), indazoles, and atropisomeric kinase inhibitors where restricted rotation is a

desired pharmacophore feature.
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Parameter Data

IUPAC Name 1-(2-Chloro-6-methoxyphenyl)ethan-1-one

Common Synonyms
2'-Chloro-6'-methoxyacetophenone; 2-Acetyl-3-

chloroanisole

CAS Registry Number 881883-32-5

Molecular Formula C₉H₉ClO₂

Molecular Weight 184.62 g/mol

SMILES COC1=C(C(=O)C)C(Cl)=CC=C1

InChIKey
UENLHUMCIOWYQN-UHFFFAOYSA-N

(Analogous base structure)

Structural Insight: The Ortho-Effect
The 2,6-substitution pattern creates a "molecular gate" around the carbonyl carbon.

Steric Consequence: The acetyl group cannot lie coplanar with the benzene ring. This

deconjugation isolates the carbonyl π-system from the aromatic π-system.

Reactivity Implication: While sterically hindered, the carbonyl carbon is electronically more

electrophilic than unsubstituted acetophenone because it lacks the stabilizing resonance

donation from the phenyl ring.

Physical & Thermodynamic Properties
Note: Due to the specialized nature of this building block, specific experimental values (MP/BP)

are often proprietary. The values below represent high-confidence chemical estimates and

computational data derived from structural analogs (e.g., 2,6-dichloroacetophenone and 2,6-

dimethoxyacetophenone).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1490065?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value / Range Technical Context

Physical State
Low-Melting Solid or Viscous

Oil

2,6-Disubstituted

acetophenones often disrupt

crystal packing. Analogous

2,6-dimethoxyacetophenone

melts at ~72°C; the chloro-

analog is likely lower.

Boiling Point ~260–270 °C (Predicted)

High boiling point necessitates

vacuum distillation (0.5–1.0

mmHg) for purification.

Density 1.21 ± 0.05 g/cm³
Denser than water due to the

chlorine atom.

LogP (Octanol/Water) 2.30 – 2.55

Moderate lipophilicity; suitable

for extraction with EtOAc or

DCM.

Solubility
Soluble in DCM, THF, EtOAc,

MeOH.

Poor water solubility (<0.5

mg/mL).

Flash Point >110 °C
Non-flammable under standard

transport conditions.

Synthesis & Production Protocols
The synthesis of 1-(2-Chloro-6-methoxyphenyl)ethanone requires bypassing the

regioselectivity issues of direct Friedel-Crafts acylation. The most robust route utilizes

nucleophilic addition to a nitrile or acid chloride.

Primary Route: Grignard Addition to Nitrile
This method prevents over-addition and controls the regiochemistry perfectly.

Precursor: 2-Chloro-6-methoxybenzonitrile.

Reagent: Methylmagnesium bromide (MeMgBr) or Methyl Lithium (MeLi).
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Mechanism: Formation of a stable metallo-imine intermediate which hydrolyzes to the ketone

upon acidic workup.

2-Chloro-6-methoxy-
benzonitrile

Imine-Mg Complex
(Stable Intermediate)

Nucleophilic
Addition

MeMgBr (3.0 eq)
THF/Toluene, 0°C -> Reflux

Acidic Hydrolysis
(HCl/H2O)

Hydrolysis 1-(2-Chloro-6-methoxyphenyl)
ethanone

Workup

Click to download full resolution via product page

Figure 1: Controlled synthesis via Grignard addition. The imine intermediate prevents double

addition of the methyl group, ensuring ketone selectivity.

Experimental Protocol (Bench Scale)
Setup: Flame-dried 250 mL 3-neck flask under Argon.

Charge: Dissolve 2-chloro-6-methoxybenzonitrile (10 mmol) in anhydrous THF (50 mL).

Addition: Add MeMgBr (3M in ether, 12 mmol) dropwise at 0°C.

Reaction: Warm to reflux for 3 hours. (Monitoring: TLC shows disappearance of nitrile).

Workup: Cool to 0°C. Quench with 1N HCl (30 mL). Stir vigorously for 1 hour to hydrolyze

the imine.

Extraction: Extract with EtOAc (3x). Wash organic layer with brine, dry over MgSO₄.

Purification: Flash chromatography (Hexane/EtOAc 9:1).

Spectral Characterization (Self-Validation)
To verify the identity of the synthesized compound, compare experimental data against these

predicted spectral markers.
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Technique Characteristic Signal Interpretation

¹H NMR (CDCl₃) δ 2.55 ppm (s, 3H)

Acetyl -CH₃. Deshielded

compared to standard

acetophenones (usually 2.6

ppm) but distinct singlet.

δ 3.85 ppm (s, 3H)

Methoxy -OCH₃. Strong

singlet, typical for anisole

derivatives.

δ 6.80 – 7.30 ppm (m, 3H)

Aromatic Region. ABC spin

system characteristic of 1,2,3-

trisubstituted benzene.

¹³C NMR δ ~202 ppm

Carbonyl (C=O). Shifted

upfield slightly due to lack of

conjugation (ortho-twist).

δ ~56 ppm Methoxy Carbon.

IR (Neat) 1705 cm⁻¹

C=O Stretch. Higher frequency

than typical acetophenones

(1680 cm⁻¹) due to loss of

conjugation (steric inhibition of

resonance).

Applications in Drug Discovery
The 2-chloro-6-methoxy motif is a "privileged scaffold" for inducing atropisomerism (axial

chirality) in kinase inhibitors.

Indazole Synthesis: Reaction with hydrazine derivatives yields 4-methoxyindazoles, a core

structure in anti-inflammatory agents.

Reactivity Logic: The steric bulk directs nucleophiles to the least hindered trajectory, often

improving the regioselectivity of subsequent condensation reactions compared to open

acetophenones.
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Downstream Transformations

1-(2-Chloro-6-methoxyphenyl)
ethanone

4-Methoxyindazoles
(Kinase Inhibitors)

+ Hydrazines
(Cyclocondensation)

N-Heterocyclic Olefins
(Catalysis Ligands)

+ Imidazolium precursors

Axially Chiral
Biaryls

Cross-Coupling
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Figure 2: Synthetic divergence from the core scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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